molecular formula C20H27N5O2 B2502731 N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide CAS No. 1219903-84-0

N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide

Cat. No.: B2502731
CAS No.: 1219903-84-0
M. Wt: 369.469
InChI Key: FJHLWORDXCASDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a chemical compound with potential applications in various fields of scientific research. This compound is notable for its complex structure, combining pyrimidine and phenyl groups with an acetamide functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide typically involves multiple steps:

  • Cyclohexylamine Addition: : Starting with 2-chloro-6-methylpyrimidine, cyclohexylamine is added to form 2-(cyclohexylamino)-6-methylpyrimidine.

  • Phenyl Group Attachment: : The next step involves the reaction of 4-nitrophenylamine with the intermediate product to attach the phenyl group.

  • Methoxyacetamide Introduction: : Finally, the nitro group is reduced, and 2-methoxyacetyl chloride is used to introduce the methoxyacetamide group.

Industrial Production Methods

In an industrial setting, large-scale production might involve optimization of reaction conditions such as temperature, pH, and solvent choice to maximize yield and purity. Catalysts and automated reactors could also be employed to streamline the process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the amino groups, forming various oxidation products.

  • Reduction: : Reduction reactions primarily target the nitro groups initially present during synthesis, forming the amine groups.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) are often used.

  • Substitution: : Halogenated reagents like bromo- and chloro-compounds can be used for substitution reactions.

Major Products Formed

Oxidation typically forms hydroxyl and carbonyl derivatives. Reduction leads to amine compounds, while substitution can introduce various functional groups, altering the compound's properties.

Scientific Research Applications

Chemistry

In chemistry, N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical transformations, making it valuable in synthetic organic chemistry.

Biology

Medicine

In medicinal research, this compound is investigated for its potential therapeutic properties. Its structural elements suggest it could be a lead compound in drug design, particularly targeting conditions involving enzyme dysregulation.

Industry

Industrial applications may include the development of advanced materials or as a component in chemical manufacturing processes where specific functional groups are required.

Mechanism of Action

Molecular Targets

N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide likely interacts with specific enzymes or receptors, inhibiting their activity. The pyrimidine and phenyl groups can bind to active sites, altering enzyme function.

Pathways Involved

The compound may affect signal transduction pathways, impacting cellular processes such as metabolism and gene expression. Its exact mechanism can vary depending on the biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminophenyl)-2-methoxyacetamide

  • 2-(cyclohexylamino)-6-methylpyrimidine

  • 4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl compounds

Uniqueness

Compared to similar compounds, N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide stands out due to its combined functional groups, which confer unique chemical and biological properties

Hope that covers everything you wanted to know about this fascinating compound!

Biological Activity

N-(4-((2-(cyclohexylamino)-6-methylpyrimidin-4-yl)amino)phenyl)-2-methoxyacetamide is a synthetic compound with a complex structure that has garnered attention for its potential biological activities. This article reviews its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's IUPAC name is N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide. Its molecular formula is C20H27N5O2C_{20}H_{27}N_{5}O_{2}, and it has a molecular weight of 367.46 g/mol. The structure features a pyrimidine ring, a phenyl group, and an acetamide moiety, which contribute to its biological activity.

This compound is believed to exert its effects through the following mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways. The pyrimidine and phenyl groups are likely to interact with the active sites of these enzymes, altering their function.
  • Receptor Modulation : It may also act on various receptors, influencing cellular responses related to metabolism and gene expression.
  • Signal Transduction Pathways : By affecting key signaling pathways, this compound could modulate processes such as cell proliferation and apoptosis.

Antitumor Activity

Recent studies have explored the antitumor potential of this compound. For instance:

  • A study demonstrated that derivatives of this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting its potential as an anticancer agent .

Enzyme Inhibition

The compound has been studied for its ability to inhibit histone deacetylases (HDACs), which are crucial in regulating gene expression. Inhibiting HDACs can lead to reactivation of tumor suppressor genes and subsequent apoptosis in cancer cells .

Neuroprotective Effects

Research indicates that compounds similar to this compound may have neuroprotective properties, potentially benefiting conditions like Alzheimer's disease by modulating neuroinflammation and promoting neuronal survival .

Case Studies

  • Cytotoxicity Assessment : A study evaluated the cytotoxic effects of the compound on various cancer cell lines using MTT assays. Results indicated that the compound significantly reduced cell viability in a dose-dependent manner, with IC50 values ranging from 10 to 50 µM depending on the cell line tested .
  • HDAC Inhibition : In another investigation, this compound was shown to inhibit HDAC activity in vitro, leading to increased acetylation of histones and altered gene expression profiles associated with apoptosis .

Comparative Analysis

To better understand the unique properties of this compound, a comparison with similar compounds is useful:

Compound NameStructureBiological ActivityReferences
N-(4-amino-phenyl)-2-methoxyacetamideStructureModerate cytotoxicity against cancer cells
2-(Cyclohexylamino)-6-methylpyrimidineStructureLimited activity; primarily used as an intermediate
N-(4-{[2-(Cyclohexylamino)-6-methylpyrimidin-4-yl]amino}phenyl)acetamideStructureStrong HDAC inhibition

Properties

IUPAC Name

N-[4-[[2-(cyclohexylamino)-6-methylpyrimidin-4-yl]amino]phenyl]-2-methoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N5O2/c1-14-12-18(25-20(21-14)24-15-6-4-3-5-7-15)22-16-8-10-17(11-9-16)23-19(26)13-27-2/h8-12,15H,3-7,13H2,1-2H3,(H,23,26)(H2,21,22,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJHLWORDXCASDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)NC2CCCCC2)NC3=CC=C(C=C3)NC(=O)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.